2-(thiomorpholin-4-yl)quinoxaline

Monoamine Oxidase Inhibition Neurodegenerative Disease Target Selectivity Profiling

Sourcing 2-(thiomorpholin-4-yl)quinoxaline for your research program? This specific thiomorpholine-substituted quinoxaline offers validated utility that generic derivatives cannot replicate. Its documented use as a reactant in synthesizing SMN protein modulators and hNav1.7 inhibitors provides established synthetic precedent, accelerating medicinal chemistry workflows. The compound's well-characterized weak MAO-B inhibition (IC50 = 17,000 nM) makes it an ideal negative control, while its moderate antibacterial activity (MIC = 8-16 μg/mL against S. aureus) and E. coli thymidylate synthase inhibition (IC50 = 850 nM) offer a dual-mechanism starting point for lead optimization. Ensure assay reproducibility by selecting this exact building block—not a morpholine or piperazine analog—to maintain the unique electronic and steric properties critical for target engagement and downstream derivatization success.

Molecular Formula C12H13N3S
Molecular Weight 231.32 g/mol
CAS No. 1136539-07-5
Cat. No. B6523808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(thiomorpholin-4-yl)quinoxaline
CAS1136539-07-5
Molecular FormulaC12H13N3S
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C12H13N3S/c1-2-4-11-10(3-1)13-9-12(14-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2
InChIKeyCRITVOAHLVZVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Thiomorpholin-4-yl)quinoxaline (CAS 1136539-07-5) | Quinoxaline-Thiomorpholine Hybrid for Targeted Enzyme Modulation & Chemical Biology


2-(Thiomorpholin-4-yl)quinoxaline (CAS 1136539-07-5) is a heterocyclic compound comprising a quinoxaline core (benzene fused to pyrazine) substituted at the 2-position with a thiomorpholine ring . This sulfur-containing morpholine analog introduces unique electronic and steric properties compared to oxygen-based morpholine derivatives, influencing both target engagement profiles and physicochemical parameters. The compound serves as a versatile intermediate in medicinal chemistry, with documented reactivity as a synthetic building block for survival motor neuron (SMN) protein modulators and hNav1.7 sodium channel inhibitors [1], while also exhibiting intrinsic biological activity across multiple enzyme and cellular targets as catalogued in authoritative databases [2].

Why 2-(Thiomorpholin-4-yl)quinoxaline Cannot Be Substituted with Generic Quinoxaline or Morpholine Analogs


Substitution of 2-(thiomorpholin-4-yl)quinoxaline with generic quinoxaline derivatives or morpholine-based analogs introduces critical functional divergence that compromises assay reproducibility and structure-activity relationship (SAR) interpretation. The thiomorpholine moiety replaces the oxygen atom of morpholine with a sulfur atom, altering hydrogen-bonding capacity, lipophilicity, and metabolic stability . This sulfur substitution directly impacts enzyme inhibition profiles—evidenced by the compound's distinct monoamine oxidase (MAO) isoform selectivity and thymidylate synthase inhibition potency that differ markedly from both oxygen-containing morpholine analogs and other quinoxaline-based inhibitors [1]. Furthermore, the compound's documented utility as a reactant for synthesizing SMN modulators and Nav1.7 inhibitors depends specifically on the thiomorpholine ring's nucleophilic character and conformational flexibility, properties not replicated by morpholine, piperazine, or unsubstituted quinoxaline scaffolds [2]. Generic replacement without empirical validation therefore risks both false-negative results in target engagement assays and synthetic failure in downstream derivatization workflows.

Quantitative Differentiation Evidence: 2-(Thiomorpholin-4-yl)quinoxaline vs. Closest Analogs & Class Comparators


Weak MAO-B Inhibition Defines Distinct Target Engagement Profile vs. Potent Quinoxaline MAO Inhibitors

2-(Thiomorpholin-4-yl)quinoxaline exhibits weak inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, contrasting sharply with potent quinoxaline-based MAO-B inhibitors that achieve sub-nanomolar potency. This approximately 35,000-fold difference in potency defines a distinct target engagement profile that precludes the compound's use as an MAO inhibitor but positions it as a useful selectivity control or as a scaffold for developing inhibitors with reduced MAO liability. The compound's MAO-A inhibition is even weaker (IC50 = 100,000 nM), reinforcing its minimal engagement with monoamine oxidases [1].

Monoamine Oxidase Inhibition Neurodegenerative Disease Target Selectivity Profiling

Thymidylate Synthase Inhibition Demonstrates Antibacterial Potential Distinct from Mammalian Enzyme Activity

2-(Thiomorpholin-4-yl)quinoxaline inhibits Escherichia coli thymidylate synthase (TS) with an IC50 of 850 nM [1]. This sub-micromolar potency against the bacterial enzyme indicates potential antibacterial utility, though it remains less potent than clinical TS inhibitors such as 5-fluorouracil (which acts via its metabolite FdUMP with Ki values in the low nanomolar range). Notably, the compound's activity against Toxoplasma gondii TS is weaker (IC50 = 1,800-3,700 nM), suggesting species-specific TS inhibition that may be exploitable for selective antibacterial targeting [1].

Thymidylate Synthase Inhibition Antibacterial E. coli Enzyme Assay

Moderate Antibacterial Activity Against Gram-Positive Bacteria Provides Lead-Like Starting Point

2-(Thiomorpholin-4-yl)quinoxaline demonstrates moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 8-16 μg/mL against Staphylococcus aureus . This activity, while not competitive with clinical antibiotics (e.g., vancomycin MIC ~1 μg/mL), positions the compound as a tractable hit for medicinal chemistry optimization. The MIC range is comparable to other quinoxaline-based antibacterial leads reported in the literature (typically 4-64 μg/mL), confirming the scaffold's validity for antibacterial development .

Antibacterial Gram-Positive Staphylococcus aureus MIC

Cytotoxic Activity Against Osteosarcoma Cells Defines Anticancer Potential

2-(Thiomorpholin-4-yl)quinoxaline exhibits cytotoxic activity against the human osteosarcoma cell line 143B (TK-) in vitro [1]. While specific IC50 values are not reported in the aggregated database entry, the compound was evaluated alongside multiple quinoxaline derivatives in cytotoxicity panels, confirming its membership in a class with demonstrated anticancer potential. Comparative studies of structurally related quinoxaline-thiomorpholine hybrids report IC50 values ranging from 1.35 μM to 6.08 μM against various cancer cell lines [2], providing a benchmark for anticipated potency.

Cytotoxicity Osteosarcoma Anticancer 143B Cell Line

Synthetic Utility as Building Block for SMN Modulators and Nav1.7 Inhibitors Enables Distinct Research Applications

2-(Thiomorpholin-4-yl)quinoxaline is commercially documented as a reactant for the synthesis of survival motor neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors [1]. This synthetic utility distinguishes it from structurally similar quinoxaline derivatives that lack the thiomorpholine handle required for these specific derivatization pathways. The compound's nucleophilic thiomorpholine nitrogen enables diverse coupling reactions, while the quinoxaline core provides a rigid aromatic scaffold for target binding. In contrast, morpholine analogs (e.g., 2-(morpholin-4-yl)quinoxaline) offer different electronic properties due to oxygen substitution, which alters reaction kinetics and product profiles .

Chemical Synthesis SMN Protein Modulators Nav1.7 Inhibitors Building Block

Optimized Application Scenarios for 2-(Thiomorpholin-4-yl)quinoxaline in Research and Industrial Settings


Selectivity Control in Monoamine Oxidase (MAO) Assay Panels

Given its weak MAO-B inhibition (IC50 = 17,000 nM) and negligible MAO-A inhibition (IC50 = 100,000 nM), 2-(thiomorpholin-4-yl)quinoxaline serves as an ideal negative or low-activity control in MAO inhibitor screening campaigns [1]. Its defined, weak activity profile allows researchers to establish assay sensitivity thresholds and distinguish true hits from background noise, particularly when screening quinoxaline-based libraries where potent MAO inhibition is a common off-target liability. This application is supported by direct MAO inhibition data from BindingDB and ChEMBL [1][2].

Antibacterial Lead Optimization Targeting Gram-Positive Pathogens

The compound's moderate antibacterial activity against Staphylococcus aureus (MIC = 8-16 μg/mL) provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency . Coupled with its thymidylate synthase inhibition (E. coli TS IC50 = 850 nM), the compound offers a dual-mechanism hypothesis for antibacterial development [3]. Medicinal chemistry teams can leverage the thiomorpholine handle for further derivatization while using the defined MIC and TS inhibition values as benchmarks for analog prioritization.

Synthesis of SMN Protein Modulators for Spinal Muscular Atrophy Research

As a documented reactant for synthesizing survival motor neuron (SMN) protein modulators, this compound is directly applicable to medicinal chemistry programs targeting spinal muscular atrophy (SMA) [4]. The thiomorpholine moiety provides a synthetic handle for introducing diverse functional groups while maintaining the quinoxaline core required for target engagement. This validated synthetic utility distinguishes the compound from generic quinoxaline building blocks and reduces the time required for route scouting in SMA drug discovery projects [4].

Development of hNav1.7 Inhibitors for Pain Therapeutics

The compound's documented use in synthesizing diaminotriazine hNav1.7 inhibitors positions it as a strategic building block for pain research [4]. Nav1.7 is a validated target for nociceptive pain, and inhibitors are actively pursued for non-opioid analgesic development. The thiomorpholine-quinoxaline scaffold offers a balance of rigidity and conformational flexibility favorable for ion channel modulation, and the established synthetic precedent accelerates medicinal chemistry efforts in this competitive therapeutic area [4].

Quote Request

Request a Quote for 2-(thiomorpholin-4-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.